molecular formula C18H17N3O4S B6510133 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide CAS No. 896352-10-6

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide

Cat. No. B6510133
CAS RN: 896352-10-6
M. Wt: 371.4 g/mol
InChI Key: ZAUPSEXOOKNOQJ-UHFFFAOYSA-N
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Description

“N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide” is a chemical compound that contains an oxadiazole ring, which is a five-membered ring containing two carbons, one oxygen atom, and two nitrogen atoms . The compound also contains a benzamide moiety, which is a significant class of amide compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, oxadiazole derivatives are typically synthesized starting from appropriate carboxylic acids or their derivatives and amine derivatives . The products are often purified and analyzed using methods such as IR, 1H NMR, 13C NMR spectroscopy, and elemental analysis .


Molecular Structure Analysis

The molecular formula of the compound is C23H26N4O7S . It has an average mass of 502.540 Da and a monoisotopic mass of 502.152222 Da .

Scientific Research Applications

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide has been used extensively in the fields of chemistry, biochemistry, and medicine. It has been used as a reagent in the synthesis of small molecules, such as amino acids and peptides. It has also been used in the preparation of pharmaceuticals and as a catalyst in organic reactions. In addition, it has been used in the study of enzyme kinetics, as a ligand for metal ions, and as a fluorescent probe for studying protein-ligand interactions.

Mechanism of Action

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide is a versatile compound that can be used in a variety of biochemical and physiological studies. Its mechanism of action is not fully understood, but it is believed to interact with various cellular components, such as proteins and enzymes. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, and to act as an agonist or antagonist of certain receptors. It has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
This compound has been studied extensively for its biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, and to act as an agonist or antagonist of certain receptors. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, it has been found to have cytotoxic effects on certain cancer cells and to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide is a useful compound for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of organic solvents. In addition, it can be used in a variety of biochemical and physiological studies. However, it is important to note that it can be toxic if ingested, and it should be handled with care.

Future Directions

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide has a wide range of applications in the fields of chemistry, biochemistry, and medicine. There are many potential future directions for research on this compound. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further studies could be conducted on its use as a reagent in the synthesis of small molecules and pharmaceuticals, and its use as a fluorescent probe for studying protein-ligand interactions.

Synthesis Methods

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide can be synthesized using a variety of methods. The most common method involves the reaction of 2,4-dimethoxybenzamide and methylsulfanylbenzyl bromide in the presence of a base. This reaction is carried out at room temperature and yields this compound in high yield. This method has been used extensively in the synthesis of other organosulfur compounds.

properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-23-11-8-9-12(14(10-11)24-2)17-20-21-18(25-17)19-16(22)13-6-4-5-7-15(13)26-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUPSEXOOKNOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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